molecular formula C18H13ClN2O4S2 B15108190 N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15108190
M. Wt: 420.9 g/mol
InChI Key: JQNOFTIQOGGGHZ-UHFFFAOYSA-N
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Description

N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazole-2-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and amine derivatives .

Mechanism of Action

The mechanism of action of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of a benzothiazole ring with an oxathiine moiety, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H13ClN2O4S2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13ClN2O4S2/c19-12-6-7-13-14(10-12)26-18(20-13)21-17(22)15-16(11-4-2-1-3-5-11)27(23,24)9-8-25-15/h1-7,10H,8-9H2,(H,20,21,22)

InChI Key

JQNOFTIQOGGGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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